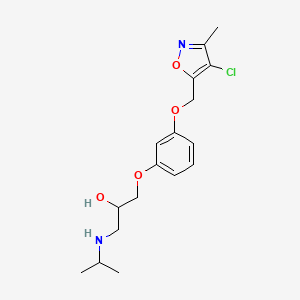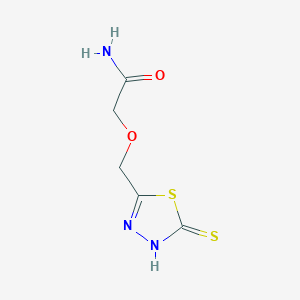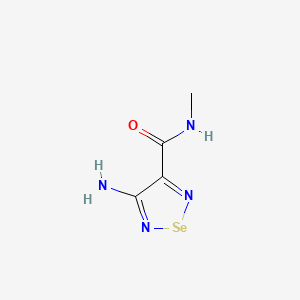
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine is a heterocyclic compound featuring an oxazole ring substituted with diphenyl groups and a cyclohexanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an α-hydroxy ketone, with an amine and a dehydrating agent.
Substitution with Diphenyl Groups:
Attachment of the Cyclohexanamine Moiety: The final step involves the nucleophilic substitution of the oxazole ring with cyclohexanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxazole ring or the cyclohexanamine moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed under appropriate conditions (acidic or basic).
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the oxazole ring or cyclohexanamine.
Substitution: Formation of substituted oxazole or phenyl derivatives.
Aplicaciones Científicas De Investigación
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and diphenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The cyclohexanamine moiety can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diphenyloxazole: Known for its use as a scintillator and laser dye.
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which share structural features and biological activities.
Uniqueness
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine is unique due to its combination of an oxazole ring with diphenyl groups and a cyclohexanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C22H24N2O |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(1R,2R)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C22H24N2O/c23-19-14-8-7-13-18(19)15-20-24-21(16-9-3-1-4-10-16)22(25-20)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15,23H2/t18-,19-/m1/s1 |
Clave InChI |
RBOGIIOVBQPRMW-RTBURBONSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
SMILES canónico |
C1CCC(C(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)




![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)



